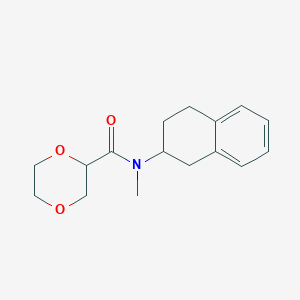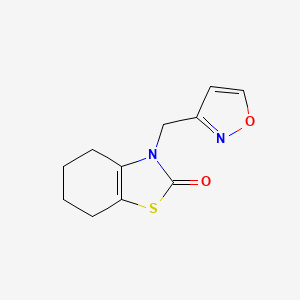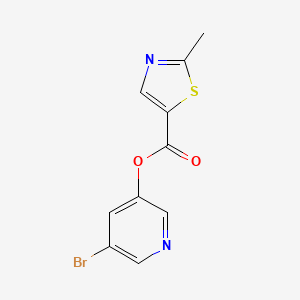
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a highly selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. TAN-67 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Mechanism of Action
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide exerts its pharmacological effects by selectively activating the delta opioid receptor, which is widely distributed throughout the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other physiological effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a higher affinity and selectivity for the delta opioid receptor compared to other opioid receptors, such as mu and kappa receptors.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and antitussive effects. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various inflammatory and autoimmune disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new opioid analgesics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide for laboratory experiments is its high selectivity for the delta opioid receptor, which allows for more precise and specific pharmacological studies. It also has a low potential for abuse and dependence, which makes it a safer and more ethical choice for animal studies. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several potential future directions for the research and development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide. One of the most promising areas is the development of new opioid analgesics that have a lower potential for abuse and dependence compared to traditional opioids. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide may also have potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Further studies are needed to elucidate the full pharmacological and therapeutic potential of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide and its derivatives.
Synthesis Methods
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide involves several steps, starting from the reaction of 1,2,3,4-tetrahydronaphthalene with N-methylmorpholine-N-oxide to form the corresponding N-oxide derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 1,4-dioxane-2-carboxylic acid chloride to form the final product, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide.
Scientific Research Applications
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. In preclinical studies, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. It has also been shown to have anti-addictive effects in animal models of drug addiction, such as cocaine and morphine.
properties
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)15-11-19-8-9-20-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVEMZDFFNMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)


